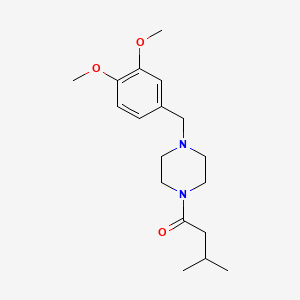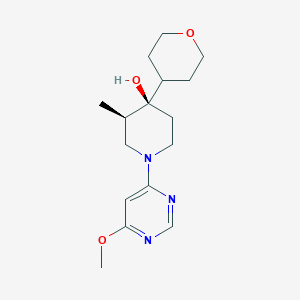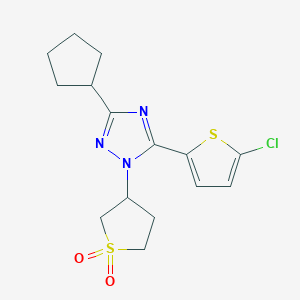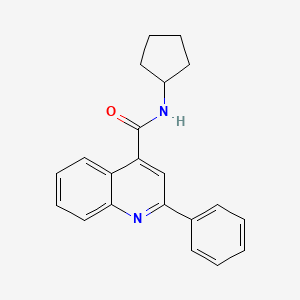
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as Ro 64-6198, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules that play a role in pain, inflammation, and other physiological processes. Ro 64-6198 has been widely studied for its potential therapeutic applications in pain management, anxiety, and other conditions.
Mécanisme D'action
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids bind to cannabinoid receptors in the brain and other tissues, leading to a variety of physiological effects. By inhibiting FAAH, 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 enhances the activity of the endocannabinoid system, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has been shown to have a variety of effects on the body, including reducing pain and inflammation, reducing anxiety and depression-like behaviors, and reducing drug seeking behavior in addiction models. It has also been shown to have effects on other physiological processes, such as blood pressure and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has some limitations, including its relatively short half-life and the need for careful dosing to avoid unwanted effects.
Orientations Futures
There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 and related compounds. One area of interest is the development of more potent and selective FAAH inhibitors with longer half-lives and fewer side effects. Another area of interest is the study of the endocannabinoid system in various disease states, such as chronic pain and anxiety disorders. Finally, there is interest in the development of 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 as a potential therapeutic agent for various conditions, including pain, anxiety, and addiction.
Méthodes De Synthèse
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 can be synthesized using a multi-step process that involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base catalyst. The resulting product can be purified using chromatography and other techniques.
Applications De Recherche Scientifique
1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, 1-(3,4-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine 64-6198 has been shown to reduce pain and inflammation, and to have anxiolytic and antidepressant effects. It has also been studied for its potential role in addiction and substance abuse.
Propriétés
IUPAC Name |
1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)11-18(21)20-9-7-19(8-10-20)13-15-5-6-16(22-3)17(12-15)23-4/h5-6,12,14H,7-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIMYISFGQJWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(2-hydroxyethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]urea](/img/structure/B5689058.png)
![2-ethyl-8-(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5689065.png)


![2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B5689085.png)
![8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)
![1-(cyclobutylcarbonyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5689103.png)
![N'-[2-(3-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}piperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5689105.png)
![5-[(4-bromobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5689121.png)

![(1S*,5R*)-3-isonicotinoyl-6-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5689142.png)


